ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural attributes include:
- Position 3: A 4-fluorophenyl group, introducing electron-withdrawing properties.
- Position 5: A naphthalene-2-amido substituent, contributing steric bulk and aromatic interactions.
- Position 1: An ethyl carboxylate ester, enhancing solubility and modulating reactivity.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)19-11-9-18(27)10-12-19)28-23(31)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFHXZBSRVGRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of the Naphthalene-2-amido Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
Chemistry
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate serves as a valuable building block in organic synthesis. It is utilized in:
- Model Compounds : Studying reaction mechanisms in synthetic organic chemistry.
- Synthesis of Derivatives : Creating new compounds with potentially enhanced properties.
Biology
In biological research, the compound is employed for:
- Biochemical Assays : Investigating enzyme interactions and protein binding.
- Anticancer Studies : Evaluating cytotoxic effects against various cancer cell lines.
Industry
The compound has potential industrial applications in:
- Material Development : Creating new materials with specific chemical properties.
- Chemical Processes : Optimizing synthesis routes for efficiency and cost-effectiveness.
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. In vitro studies have shown:
- Selective Cytotoxicity : Against breast cancer cell lines (e.g., MCF-7) at concentrations as low as 10 µM.
- Mechanisms : Induction of apoptosis through mitochondrial pathways and cell cycle arrest.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains and fungi. The mechanism may involve:
- Disruption of Cell Membranes : Interfering with microbial metabolic pathways.
Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes implicated in disease processes:
- Dipeptidyl Peptidase IV (DPP-IV) : Involved in glucose metabolism; IC50 value approximately 50 nM.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported that thieno[3,4-d]pyridazine derivatives demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7), highlighting their potential in cancer therapy.
Antimicrobial Activity
In comparative studies on various thieno derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Enzyme Interaction Studies
Research conducted by the National Institutes of Health indicated that the compound inhibits Dipeptidyl Peptidase IV (DPP-IV), suggesting its potential role in diabetes management.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Thieno[3,4-d]Pyridazine Derivatives
- Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (): Position 3: 4-(Trifluoromethyl)phenyl (stronger electron-withdrawing effect vs. 4-fluorophenyl). Position 5: 3-Phenylpropanoylamino (smaller substituent, reduced steric hindrance). Impact: Increased lipophilicity from the trifluoromethyl group may enhance membrane permeability but reduce aqueous solubility .
- Ethyl 3-(4-chlorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BA95029, ): Position 3: 4-Chlorophenyl (higher molecular weight and greater electronegativity vs. fluorine). Molecular Weight: 503.96 g/mol (vs. ~487.96 g/mol for the target compound). Impact: Chlorine’s larger atomic radius may alter binding interactions in biological systems .
Pyrrolo[3,2-d]Pyrimidine Derivatives
- Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (): Core: Pyrrolo[3,2-d]pyrimidine (vs. thieno[3,4-d]pyridazine). Substituents: Dipentylamino group at position 2 introduces flexibility and basicity. Impact: The nitrogen-rich core may facilitate hydrogen bonding, contrasting with the sulfur-containing thieno ring .
Substituent Effects
Key Observations :
- Steric Effects: The naphthalene-2-amido group (Target, ) imposes greater steric hindrance than 3-phenylpropanoylamino (), which may influence binding pocket accessibility .
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thieno[3,4-d]pyridazine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a naphthalene amide moiety may contribute to its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity :
- Studies have indicated that thieno[3,4-d]pyridazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with tumor growth and proliferation.
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Anti-inflammatory Effects :
- Research has shown that compounds in this class may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
-
Antimicrobial Properties :
- Some derivatives have demonstrated antibacterial and antifungal activities, suggesting potential applications in treating infections caused by resistant strains.
Case Studies
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Cytotoxicity Assays :
- A study evaluating the cytotoxic effects of various thieno[3,4-d]pyridazine derivatives found that those with electron-withdrawing groups (like fluorine) exhibited enhanced potency against human cancer cell lines (e.g., MCF-7 breast cancer cells) compared to their non-fluorinated counterparts.
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Anti-inflammatory Mechanisms :
- In vitro assays have shown that the compound inhibits NF-kB signaling pathways, leading to decreased expression of TNF-alpha and IL-6 in macrophage cell lines. This suggests a promising avenue for treating chronic inflammatory diseases.
-
Antimicrobial Activity :
- A comparative study of several thieno[3,4-d]pyridazine derivatives highlighted their effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.
Data Tables
| Biological Activity | Target | Method of Action | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | Kinase inhibition | |
| Anti-inflammatory | THP-1 | NF-kB inhibition | |
| Antimicrobial | S. aureus | Cell wall synthesis disruption |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. The compound's structural features facilitate binding to these targets, modulating their activity effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
